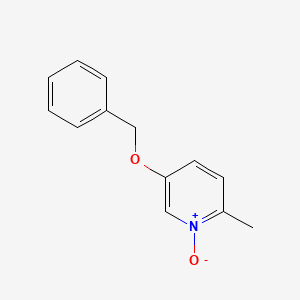






|
REACTION_CXSMILES
|
C(OC(=O)C)(=[O:3])C.[CH2:8]([O:15][C:16]1[CH:17]=[CH:18][C:19]([CH3:23])=[N+:20]([O-])[CH:21]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH2:8]([O:15][C:16]1[CH:17]=[CH:18][C:19]([CH2:23][OH:3])=[N:20][CH:21]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|


|
Name
|
|
|
Quantity
|
77 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
7.71 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC(=[N+](C1)[O-])C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Type
|
CUSTOM
|
|
Details
|
which was stirred for 80 minutes at 120° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was cooled to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
To an ethanol (50 mL) solution of this residue was added a 5 N sodium hydroxide aqueous solution (7 mL), which
|
|
Type
|
STIRRING
|
|
Details
|
was stirred for 50 minutes at room temperature
|
|
Duration
|
50 min
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned into saturated aqueous sodium chloride and ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:1)
|


Reaction Time |
80 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC(=NC1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.17 g | |
| YIELD: PERCENTYIELD | 54% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |